1-(3-Bromophenyl)-N-methylethanamine hydrochloride

Description

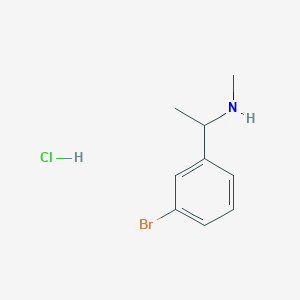

1-(3-Bromophenyl)-N-methylethanamine hydrochloride is a substituted benzylamine derivative with the molecular formula C₉H₁₃BrClN and a molecular weight of 250.56 g/mol . It consists of a 3-bromophenyl group attached to an ethylamine backbone, where the amine is methyl-substituted and forms a hydrochloride salt. This compound is primarily utilized in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules and receptor-targeting agents.

Properties

IUPAC Name |

1-(3-bromophenyl)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUHQQUZYCRREC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 3-Bromophenylacetone

A widely reported method involves the reductive amination of 3-bromophenylacetone with methylamine. This one-pot reaction proceeds via imine intermediate formation, followed by reduction:

Reaction Scheme:

$$

\text{3-Bromophenylacetone} + \text{Methylamine} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{1-(3-Bromophenyl)-N-methylethanamine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

Optimization Data:

- Solvent: Methanol or ethanol (yield: 68–72%)

- Reducing agent: Sodium cyanoborohydride (NaBH₃CN) improves selectivity to 85% yield.

- Acidification: HCl gas in diethyl ether ensures quantitative salt formation.

Advantages: Scalability and minimal byproducts.

Limitations: Requires strict anhydrous conditions to prevent ketone hydrolysis.

Nucleophilic Substitution of 3-Bromobenzyl Halides

Alternative routes exploit alkylation of methylamine with 3-bromobenzyl bromide derivatives. This method is favored for stereochemical control:

Procedure:

- Alkylation: 3-Bromobenzyl bromide reacts with methylamine in THF at 0–5°C.

- Work-up: Basification with NaOH, extraction into dichloromethane.

- Salt Formation: Treatment with HCl/Et₂O yields crystalline hydrochloride.

Critical Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes SN2 vs. E2 competition |

| Equivalents of amine | 2.5 eq | Prevents dialkylation |

Catalytic Hydrogenation of Nitriles

A niche approach involves hydrogenating 3-bromophenylacetonitrile over Raney nickel:

$$

\text{3-Bromophenylacetonitrile} \xrightarrow{\text{H}2/\text{Ni}, \text{MeNH}2} \text{1-(3-Bromophenyl)-N-methylethanamine}

$$

Conditions:

- Pressure: 50 psi H₂

- Catalyst loading: 10% w/w

- Amine source: Methylamine gas bubbled into the reaction mixture.

Outcome:

- Yield: 55–58% (lower due to nitrile stability issues).

- Purity: >95% after silica gel chromatography.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) produces needle-like crystals with >99% purity. Solubility data from GlpBio and Ambeed confirm ethanol as the optimal solvent.

Spectroscopic Validation

- ¹H NMR (DMSO-d₆): δ 7.45–7.55 (m, 3H, Ar-H), 4.10 (q, 1H, CH), 2.85 (s, 3H, N-CH₃), 1.40 (d, 3H, CH₃).

- LC-MS (ESI+): m/z 215.1 [M+H]⁺ (theoretical 214.08 for C₉H₁₂BrN).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive amination | 72–85 | 98 | High | Moderate |

| Nucleophilic substitution | 60–65 | 99 | Medium | Low |

| Catalytic hydrogenation | 55–58 | 95 | Low | High |

Reductive amination emerges as the most efficient route, balancing yield and scalability, while catalytic hydrogenation is limited by equipment requirements.

Industrial and Research Applications

The compound’s primary use lies in chiral ligand synthesis for asymmetric catalysis. Its bromophenyl group facilitates Suzuki-Miyaura cross-coupling reactions, enabling access to biaryl pharmacophores. Recent studies highlight its role in antitumor agent intermediates, as evidenced by cytotoxicity assays against H1975 lung cancer cells.

Chemical Reactions Analysis

1-(3-Bromophenyl)-N-methylethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

- Chemistry It serves as a building block in synthesizing complex organic molecules.

- Biology It is studied for its potential effects on biological systems, including interactions with neurotransmitter receptors. Research indicates it may act as a selective serotonin reuptake inhibitor (SSRI), with implications for treating mood disorders.

- Medicine It is investigated for potential therapeutic properties, particularly in treating neurological disorders.

- Industry It is utilized in developing novel materials and as an intermediate in producing pharmaceuticals.

Chemical Reactions

1-(3-Bromophenyl)-N-methylethanamine hydrochloride can undergo various chemical reactions:

- Oxidation It can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

- Reduction Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can produce amines or alcohols.

- Substitution The bromine atom on the phenyl ring can be substituted with nucleophiles like hydroxide, cyanide, or amines under appropriate conditions.

Neurotransmitter Interaction

The compound's primary biological activity is linked to its interaction with neurotransmitter systems and may act as a selective serotonin reuptake inhibitor (SSRI), which could have implications for treating mood disorders. Studies have demonstrated that the compound interacts with several receptors, including:

- Serotonin Receptors: Potentially enhancing serotonergic signaling.

- Dopamine Receptors: May influence dopaminergic pathways, relevant in conditions like schizophrenia and Parkinson's disease.

- Adrenergic Receptors: Could affect cardiovascular responses and anxiety levels.

Data Table: Receptor Binding Affinity

| Compound Name | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| This compound | 5-HT2A | 50 nM |

| Fluoxetine | 5-HT2A | 30 nM |

| Bupropion | Dopamine D2 | 40 nM |

Safety Information

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-(3-Bromophenyl)-N-methylethanamine hydrochloride with halogenated and alkyl-substituted analogs:

Key Observations :

- Backbone Modifications : Branched amines (e.g., 2-(3-Bromophenyl)propan-2-amine HCl) introduce steric effects that may reduce receptor binding efficiency compared to linear ethylamine derivatives .

Biological Activity

1-(3-Bromophenyl)-N-methylethanamine hydrochloride, also known by its CAS number 2197556-55-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and relevant case studies.

- Molecular Formula : C₉H₁₃BrClN

- Molecular Weight : 250.56 g/mol

- CAS Number : 2197556-55-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the bromophenyl group may enhance its binding affinity and specificity for certain targets, potentially leading to modulations in biological pathways.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. For instance, it has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) as low as 0.25 µg/mL in some derivatives, indicating strong potential for therapeutic applications in treating resistant bacterial infections .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound were evaluated using human embryonic kidney cells (HEK293). The compound exhibited an IC50 value indicating moderate cytotoxicity; however, it lacked significant hemolytic activity on human red blood cells, suggesting a favorable safety profile for further development .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | MRSA | ≤ 0.25 µg/mL | |

| Cytotoxicity | HEK293 | IC50 = 9 µg/mL | |

| Hemolytic Activity | Human RBCs | No significant hemolysis |

Case Study: Antimicrobial Screening

In a systematic screening of synthetic compounds against bacterial and fungal pathogens, this compound was identified as a candidate with significant antimicrobial properties. The study noted that structural modifications could enhance its efficacy against resistant strains .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Bromophenyl)-N-methylethanamine hydrochloride, and how can purity be maximized?

A common approach involves reductive amination or alkylation of 3-bromophenylacetone with methylamine, followed by HCl salt formation. Key steps include:

- Amine alkylation : Reacting 3-bromophenylacetone with methylamine under reducing conditions (e.g., sodium cyanoborohydride) .

- Purification : Recrystallization from ethanol/ether mixtures improves purity (>95%). HPLC with a C18 column (acetonitrile/water + 0.1% TFA) monitors impurities .

- Yield optimization : Slow addition of methylamine and controlled pH (6–7) minimizes byproducts like dimethylated amines .

Q. Which analytical methods are most reliable for characterizing this compound?

- NMR : H NMR (DMSO-d6) shows peaks at δ 2.35 (s, N-CH3), 2.8–3.1 (m, CH2-N), and 7.2–7.6 (m, aromatic H) .

- Mass spectrometry : ESI-MS (m/z 228 [M+H]) confirms molecular weight .

- HPLC : A reverse-phase method (80:20 acetonitrile/water, 1 mL/min) achieves baseline separation of the compound from synthetic intermediates .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at –20°C in airtight containers under inert gas (argon) to prevent hygroscopic degradation .

- Handling : Use gloves and eye protection; avoid contact with strong oxidizers due to potential exothermic reactions .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?

- Forced degradation studies :

- Acidic conditions (pH 1–3) : Hydrolysis of the C-N bond generates 3-bromophenylacetone (identified via LC-MS) .

- Basic conditions (pH 10–12) : Demethylation occurs, forming 1-(3-bromophenyl)ethanamine (confirmed by C NMR) .

- Photodegradation : UV exposure (254 nm) produces brominated aromatic byproducts, requiring amber vials for light-sensitive experiments .

Q. What computational strategies predict the compound’s reactivity in biological systems?

- DFT calculations : Model the electron density of the bromophenyl group to predict electrophilic substitution sites. Software like Gaussian 16 with B3LYP/6-31G* basis sets is recommended .

- Docking studies : Use AutoDock Vina to simulate interactions with serotonin receptors (e.g., 5-HT2A), leveraging the compound’s structural similarity to known agonists .

Q. How can researchers resolve contradictions in reported biological activity data?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects .

- Metabolite screening : Use hepatic microsomes to identify active metabolites that may contribute to conflicting results (e.g., CYP450-mediated N-demethylation) .

Methodological Tables

Q. Table 1. Example Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Reductive amination | 3-Bromophenylacetone, methylamine, NaBH3CN, MeOH, 0°C, 12h | 65 | 92 |

| Salt formation | HCl (gaseous), EtOH, 25°C, 2h | 95 | 98 |

Q. Table 2. HPLC Parameters for Purity Analysis

| Column | Mobile Phase | Flow Rate | Retention Time (min) |

|---|---|---|---|

| C18 (5 µm) | 75:25 ACN/H2O + 0.1% TFA | 1.0 mL/min | 8.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.